BenchChemオンラインストアへようこそ!

MSX-127

CXCR4 Receptor Binding Assay Competitive Displacement

MSX-127 (NSC-23026), also known as 2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol, is a small-molecule modulator of the C-X-C chemokine receptor type 4 (CXCR4). While broadly described as a CXCR4 antagonist, quantitative binding assays reveal that MSX-127 exhibits exceptionally weak competitive displacement of biotinylated TN14003 from CXCR4 in MDA-MB-231 cells, with an IC50 value exceeding 1000 nM.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
CAS No. 6616-56-4
Cat. No. B376988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMSX-127
CAS6616-56-4
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2O)CN3CCOCC3)O
InChIInChI=1S/C16H24N2O4/c19-15-10-14(12-18-3-7-22-8-4-18)16(20)9-13(15)11-17-1-5-21-6-2-17/h9-10,19-20H,1-8,11-12H2
InChIKeyDGGCIZWVIVXHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MSX-127 (CAS 6616-56-4): CXCR4 Receptor Modulator with Distinct Binding Profile for Pharmacological Tool Studies


MSX-127 (NSC-23026), also known as 2,5-bis(morpholin-4-ylmethyl)benzene-1,4-diol, is a small-molecule modulator of the C-X-C chemokine receptor type 4 (CXCR4) . While broadly described as a CXCR4 antagonist, quantitative binding assays reveal that MSX-127 exhibits exceptionally weak competitive displacement of biotinylated TN14003 from CXCR4 in MDA-MB-231 cells, with an IC50 value exceeding 1000 nM . This low-affinity binding profile contrasts sharply with clinically established CXCR4 antagonists and positions MSX-127 as a mechanistically unique tool compound for studies where minimal receptor occupancy or partial antagonism is desired.

Why CXCR4 Antagonist Selection Cannot Be Generalized: MSX-127's Divergent Pharmacology Precludes Interchangeability


The CXCR4 antagonist class encompasses compounds with vastly divergent binding affinities, functional efficacies (full vs. partial antagonism), and downstream physiological effects. Substituting one CXCR4 modulator for another without accounting for these differences can yield contradictory experimental outcomes. For instance, the high-affinity partial antagonist MSX-122 (IC50 ~10 nM) exhibits anti-metastatic and anti-inflammatory activity without mobilizing hematopoietic stem cells [1], while the FDA-approved antagonist Plerixafor (AMD3100) potently mobilizes stem cells via irreversible receptor antagonism [2]. MSX-127 occupies the opposite end of the affinity spectrum with IC50 >1000 nM, representing a functional divergence that renders it unsuitable as a direct substitute for potent antagonists in migration, invasion, or mobilization assays. Consequently, procurement decisions must be driven by the specific pharmacological question being addressed, not by broad class membership.

MSX-127 Quantitative Differentiation Evidence: Comparative Pharmacological Metrics Against Key CXCR4 Modulators


Binding Affinity Differentiation: MSX-127 Exhibits >100-Fold Weaker CXCR4 Engagement Than Potent Antagonists

MSX-127 displaces biotinylated TN14003 from CXCR4 expressed on MDA-MB-231 breast cancer cells with an IC50 value greater than 1000 nM . In cross-study comparison, this affinity is over 100-fold weaker than the partial antagonist MSX-122 (IC50 ~10 nM for CXCR4/CXCL12 interaction inhibition) [1] and more than 20-fold weaker than the FDA-approved antagonist Plerixafor (AMD3100) in chemotaxis inhibition assays (IC50 44 nM) . AMD3465, a next-generation CXCR4 antagonist, exhibits even greater potency with IC50 values of 0.75 nM for CXCL12 binding inhibition [2]. This quantitative gradient establishes MSX-127 as a low-affinity CXCR4 ligand suitable for experimental conditions requiring minimal receptor perturbation.

CXCR4 Receptor Binding Assay Competitive Displacement IC50

Functional Divergence: MSX-127 Elicits Positive Response in Peptide CXCR4 Assay, Suggesting Atypical Signaling Modulation

MSX-127 is consistently reported across multiple independent supplier datasheets to "elicit positive response in peptide CXCR4" assays . While the precise experimental context (e.g., cAMP modulation, calcium flux, β-arrestin recruitment) remains incompletely specified in publicly accessible primary literature, this functional signature distinguishes MSX-127 from prototypical CXCR4 antagonists. In contrast, MSX-122 is explicitly characterized as a partial antagonist that blocks CXCR4/CXCL12 signaling with an IC50 of approximately 10 nM and does not elicit positive signaling responses [1]. Plerixafor acts as an irreversible antagonist that completely blocks SDF-1 binding and downstream signaling [2]. The "positive response" reported for MSX-127 implies that this compound may exhibit biased agonism, allosteric modulation, or context-dependent functional switching not observed with classical antagonists.

CXCR4 Functional Assay Peptide Agonism Receptor Modulation

Stem Cell Mobilization Absence: MSX-127 Lacks the Clinically Relevant Mobilizing Activity of Plerixafor

Plerixafor (AMD3100) is clinically approved for hematopoietic stem cell mobilization based on its potent and rapid displacement of CXCR4-SDF-1 binding, achieving significant CD34+ cell egress into peripheral blood within hours of administration [1]. In Phase II trials, Plerixafor combined with G-CSF enabled collection of more progenitor cells than G-CSF alone [2]. By contrast, MSX-122 was specifically developed as a partial CXCR4 antagonist that does not mobilize stem cells, a property proposed to confer safety advantages for long-term anti-metastatic therapy [3]. MSX-127, with its >1000 nM IC50 and reported lack of stem cell mobilization data in available literature, occupies a distinct pharmacological space: its weak binding makes it an improbable mobilizing agent. For researchers studying stem cell niche biology or evaluating CXCR4 antagonism without confounding mobilization, MSX-127 provides a negative control or low-activity baseline absent in potent antagonists.

Hematopoietic Stem Cell Mobilization CXCR4 Antagonist Preclinical Safety

MSX-127 Procurement Guide: Optimal Research and Industrial Use Cases Based on Verified Differentiation


CXCR4 Binding Assay Calibration and Low-Affinity Reference Standard

MSX-127's exceptionally weak binding affinity (IC50 >1000 nM for TN14003 displacement ) makes it an ideal calibration standard for competitive binding assays. It can serve as a baseline or negative control to establish the lower limit of detectable CXCR4 engagement, against which the potency of novel antagonists can be quantified. This application is particularly valuable in high-throughput screening cascades where distinguishing true hits from assay noise is critical.

Biased Signaling and Functional Selectivity Probe Development

The reported "positive response in peptide CXCR4" assays , contrasted with its weak antagonist-like binding, positions MSX-127 as a candidate tool for investigating biased agonism or ligand-directed signaling at CXCR4. Researchers studying G-protein versus β-arrestin pathway selectivity, or seeking reference compounds that produce atypical functional signatures, may find MSX-127 useful for establishing assay baselines and validating pathway-specific readouts.

Negative Control for Stem Cell Mobilization Studies

Given the well-documented mobilization activity of potent CXCR4 antagonists like Plerixafor [1], and the intentional design of MSX-122 to avoid mobilization [2], MSX-127 serves as a negative control compound in preclinical mobilization studies. Its weak binding affinity predicts minimal CXCR4-SDF-1 axis disruption, allowing researchers to verify that observed cellular egress is truly mechanism-dependent rather than an artifact of general CXCR4 antagonism.

Pharmacological Tool for Metastasis Mechanism Dissection

While MSX-127 is annotated as inhibiting cancer metastasis, the absence of detailed in vivo efficacy data in public literature suggests its primary value lies in in vitro mechanistic studies. It can be employed to probe the threshold level of CXCR4 inhibition required to impair tumor cell migration and invasion, or to study ligand-independent functions of CXCR4 that are not silenced by weak antagonists. This contrasts with MSX-122, which has demonstrated anti-metastatic efficacy in murine breast cancer, head and neck cancer, and uveal melanoma models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MSX-127

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.